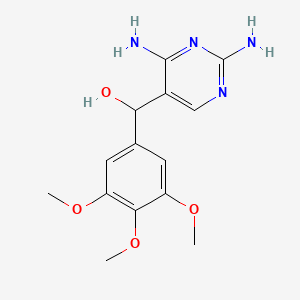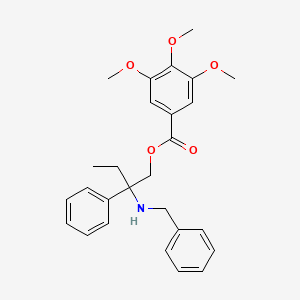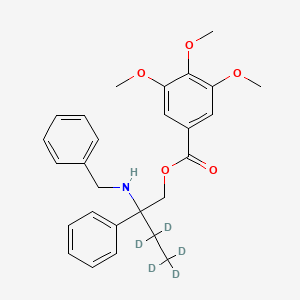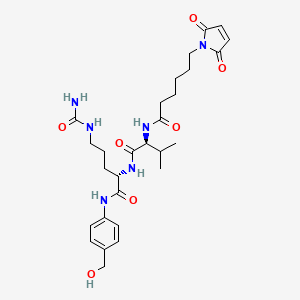
Ro 20-0657/000
描述
Ro 20-0657/000 is a fascinating chemical compound with immense potential in scientific research. Its unique structure holds promise in diverse applications, ranging from pharmaceuticals to materials science. This compound is characterized by the presence of a pyrimidine ring substituted with amino groups and a methanol group, along with a trimethoxyphenyl group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ro 20-0657/000 typically involves the reaction of 2,4-diaminopyrimidine with 3,4,5-trimethoxybenzyl chloride under basic conditions. The reaction is carried out in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
化学反应分析
Types of Reactions
Ro 20-0657/000 undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to its corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The amino groups can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of 5-pyrimidinecarboxylic acid derivatives.
Reduction: Formation of 2,4-diaminopyrimidine derivatives.
Substitution: Formation of N-alkyl or N-acyl derivatives of the compound.
科学研究应用
Ro 20-0657/000 has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting dihydrofolate reductase, which is crucial in the folate pathway.
Medicine: Explored for its anti-tubercular activity and potential use in developing new antibiotics.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
作用机制
The mechanism of action of Ro 20-0657/000 involves its interaction with molecular targets such as dihydrofolate reductase. By inhibiting this enzyme, the compound disrupts the folate pathway, leading to a decrease in the synthesis of nucleotides required for DNA replication and cell division . This mechanism is particularly effective against rapidly dividing cells, such as bacteria and cancer cells.
相似化合物的比较
Similar Compounds
Uniqueness
Ro 20-0657/000 stands out due to its unique combination of a pyrimidine core with a trimethoxyphenyl group. This structural feature imparts distinct electronic and steric properties, making it a versatile compound for various applications. Compared to similar compounds, it offers enhanced selectivity and potency in inhibiting dihydrofolate reductase, making it a valuable candidate for drug development .
属性
IUPAC Name |
(2,4-diaminopyrimidin-5-yl)-(3,4,5-trimethoxyphenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O4/c1-20-9-4-7(5-10(21-2)12(9)22-3)11(19)8-6-17-14(16)18-13(8)15/h4-6,11,19H,1-3H3,(H4,15,16,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQRSRBQVQNNQKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(C2=CN=C(N=C2N)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401347744 | |
| Record name | 2,4-Diamino-alpha-(3,4,5-trimethoxyphenyl)-5-pyrimidinemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401347744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29606-06-2 | |
| Record name | RO-20-0657/000 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029606062 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4-Diamino-alpha-(3,4,5-trimethoxyphenyl)-5-pyrimidinemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401347744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | .ALPHA.-HYDROXYTRIMETHOPRIM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7439XP501F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: How was alpha-hydroxytrimethoprim identified as a degradation product of trimethoprim?
A1: Researchers identified alpha-hydroxytrimethoprim as a degradation product of trimethoprim using advanced mass spectrometry techniques. They incubated trimethoprim with nitrifying activated sludge bacteria, simulating microbial degradation in a wastewater treatment setting. The resulting metabolites were analyzed using electrospray ionization-ion trap mass spectrometry (MSn) combined with H/D-exchange experiments. This approach allowed them to elucidate the structure of the unknown metabolite and confirm its identity as alpha-hydroxytrimethoprim. Further confirmation was achieved using a hybrid quadrupole time-of-flight mass spectrometer (QqTOF-MS) operating in MS/MS mode, which provided accurate mass measurements of the metabolite and its fragment ions. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B569905.png)
![2-Oxabicyclo[2.1.1]hexane-5-carboxylicacid,methylester,(1alpha,4alpha,5beta)-(9CI)](/img/new.no-structure.jpg)

![Acetic acid;2-[2-[4-[(5,6-dichloro-1,3-benzothiazol-2-yl)diazenyl]-3-methylphenyl]ethylamino]ethanol](/img/structure/B569914.png)

![5,7-Dimethylpyrazolo[1,5-a]pyrimidine-3-carbonyl chloride](/img/structure/B569920.png)


![N-[2-(3,4-Dioxo-1,5-cyclohexadien-1-yl)-2-hydroxyethyl]acetamide](/img/structure/B569926.png)
